4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1707562-52-4
VCID: VC6177455
InChI: InChI=1S/C13H11N3O3S2/c1-20-10-6-4-9(5-7-10)16-12-11(3-2-8-14-12)21(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
SMILES: CSC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Molecular Formula: C13H11N3O3S2
Molecular Weight: 321.37

4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

CAS No.: 1707562-52-4

Cat. No.: VC6177455

Molecular Formula: C13H11N3O3S2

Molecular Weight: 321.37

* For research use only. Not for human or veterinary use.

4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide - 1707562-52-4

Specification

CAS No. 1707562-52-4
Molecular Formula C13H11N3O3S2
Molecular Weight 321.37
IUPAC Name 4-(4-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Standard InChI InChI=1S/C13H11N3O3S2/c1-20-10-6-4-9(5-7-10)16-12-11(3-2-8-14-12)21(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
Standard InChI Key CUHPLPKJFKDDPU-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The compound is systematically named 4-(3-methylphenyl)-1,1-dioxopyrido[4,3-e][1,2,]thiadiazin-3-one under IUPAC conventions . Common synonyms include:

  • Torsemide Related Compound E (USP designation)

  • Torasemide EP Impurity A

  • 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide .

Molecular Architecture

The structure comprises:

  • A pyrido[4,3-e] ring fused to a 1,2,4-thiadiazin-3-one core.

  • A 3-methylphenyl group at position 4.

  • Two sulfonyl oxygen atoms at positions 1 and 1 (1,1-dioxide) .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₁N₃O₃S
Molecular Weight289.31 g/mol
Melting Point168–170°C
Density1.445 ± 0.06 g/cm³ (predicted)
pKa3.61 ± 0.20 (predicted)

The SMILES string Cc1cccc(c1)N2C(=O)NS(=O)(=O)c3cnccc23 and InChI key QMCVPDNHQUBJPG-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Synthesis and Manufacturing

Synthetic Routes

While detailed industrial protocols are proprietary, literature suggests a multi-step approach:

  • Cyclocondensation: Reacting 3-methylaniline with a pyridine-3,4-diamine derivative under acidic conditions to form the thiadiazine ring .

  • Sulfonation: Oxidation of the thiadiazine sulfur atom using hydrogen peroxide or ozone to yield the 1,1-dioxide moiety .

  • Purification: Crystallization from ethanol-water mixtures to achieve >99% purity for reference standards .

Industrial Production

Analytical Characterization

Spectroscopic Methods

  • HPLC-UV: Retention time ~8.2 min on C18 columns (USP method) .

  • Mass Spectrometry: ESI+ m/z 290.05 [M+H]⁺; characteristic fragments at m/z 178.03 (pyrido-thiadiazine cleavage) .

Table 2: Chromatographic Conditions

ParameterValue
ColumnZorbax SB-C18, 4.6 × 150 mm
Mobile PhaseAcetonitrile:0.1% TFA (35:65)
Flow Rate1.0 mL/min
DetectionUV 254 nm

Stability Indicators

The compound degrades under:

  • Acidic Conditions (pH < 2): Hydrolysis of the sulfonyl group.

  • UV Light: Photooxidation of the methylphenyl substituent .

Comparative Analysis with Structural Analogs

Metabolic Pathways

In vitro studies using human hepatocytes indicate:

  • Impurity A: Primarily glucuronidated at the pyridine nitrogen.

  • Torsemide: Oxidized via CYP2C9 to active metabolites .

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